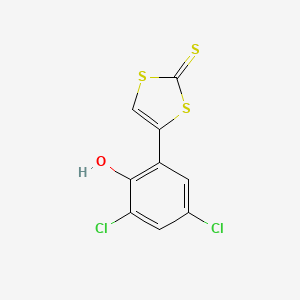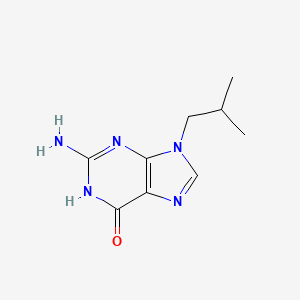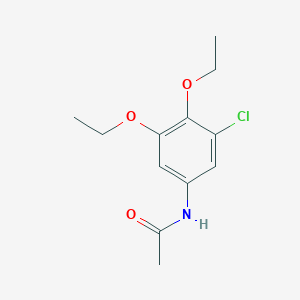![molecular formula C18H20 B14353795 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene CAS No. 90173-57-2](/img/structure/B14353795.png)
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an ethenyl group, a methyl group, and a 1-(3-methylphenyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, elevated temperatures.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon), room temperature to moderate heating.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学研究应用
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
作用机制
The mechanism of action of 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to specific sites, altering the conformation or activity of the target molecules, and modulating biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
1-Ethenyl-2-methylbenzene:
1-Ethenyl-4-methylbenzene:
1-Ethenyl-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene is unique due to the presence of the 1-(3-methylphenyl)ethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
| 90173-57-2 | |
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
1-ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H20/c1-5-16-9-10-18(12-14(16)3)15(4)17-8-6-7-13(2)11-17/h5-12,15H,1H2,2-4H3 |
InChI 键 |
WQLRQADZJAZSRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(C)C2=CC(=C(C=C2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)

![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)


